![molecular formula C54H32O8 B12500777 4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)
4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid
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Overview
Description
4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid is a complex organic compound known for its unique structure and properties. It is a polycyclic aromatic hydrocarbon derivative with multiple benzene rings fused together, making it a significant molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid involves multiple steps, starting from simpler aromatic compounds. The process typically includes:
Formation of the Dibenzo[g,p]chrysene Core: This step involves the cyclization of precursor molecules under high-temperature conditions.
Introduction of Benzoic Acid Groups: The tetrabenzoic acid groups are introduced through a series of substitution reactions, often using reagents like bromobenzene and palladium catalysts.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a tetrabenzoic acid structure linked to a dibenzo[g,p]chrysene core, which enhances its planarity and electronic properties. The extended π-conjugation in this structure is crucial for its optical and electronic behavior, making it suitable for applications in light-emitting devices and solar cells.
Optoelectronic Applications
1. Photovoltaic Devices
The compound has been investigated for its role in organic photovoltaic (OPV) cells. Its high absorption coefficient and favorable energy levels allow for efficient light harvesting and charge transport. Studies have shown that incorporating this compound into OPV architectures can enhance overall device efficiency by improving exciton dissociation and charge mobility .
2. Light-Emitting Diodes (LEDs)
Due to its luminescent properties, 4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid is also utilized in organic LEDs (OLEDs). The compound’s ability to emit light upon excitation makes it an attractive candidate for use in display technologies. Research indicates that devices utilizing this compound exhibit improved brightness and color purity .
Material Science Applications
1. Photonic Materials
The unique photophysical properties of this compound make it suitable for use in photonic materials. Its ability to form stable aggregates can be harnessed to create materials with tailored optical properties for applications in sensors and optical filters .
2. Polymer Composites
Incorporating this compound into polymer matrices has been shown to enhance the mechanical and thermal stability of the resulting materials. The addition of this compound can improve the solubility and processability of polymers while maintaining their optical clarity .
Case Studies
1. Organic Photovoltaics
A study demonstrated the integration of this compound into bulk heterojunction solar cells. The results indicated a significant increase in power conversion efficiency compared to devices without this compound. The enhanced exciton dissociation was attributed to the favorable energy level alignment between the donor and acceptor materials .
2. OLED Performance Enhancement
Research on OLEDs revealed that incorporating this compound as an emitting layer led to improved electroluminescent performance. Devices exhibited higher luminance and efficiency due to optimized charge transport facilitated by the compound's structural characteristics .
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): Another polycyclic aromatic compound with similar structural features.
Tetraphenylporphine-4,4′,4″,4″′-tetracarboxylic acid: Shares the tetracarboxylic acid groups but differs in the core structure.
Uniqueness
4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid is unique due to its highly conjugated system and the presence of multiple benzene rings, which contribute to its distinct electronic and optical properties. This makes it particularly valuable in the synthesis of advanced materials and in studies related to molecular interactions .
Biological Activity
4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its structural complexity and potential biological activities. This compound is a derivative of dibenzo[g,p]chrysene, which is known for its carcinogenic properties. Understanding the biological activity of this compound is crucial for evaluating its safety and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple benzene rings fused together. Its molecular formula is C34H24O4, with a molecular weight of approximately 520.55 g/mol. The presence of multiple aromatic rings contributes to its stability and hydrophobicity, which can influence its interaction with biological systems.
Carcinogenicity
Dibenzo[g,p]chrysene and its derivatives have been classified as potent carcinogens. Studies have shown that exposure to these compounds can lead to the formation of DNA adducts, which are critical in the initiation of cancer. The mechanism involves metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive metabolites that bind to DNA, causing mutations .
Immunotoxicity
Recent research indicates that dibenzo[g,p]chrysene exhibits immunosuppressive properties. In animal models, it has been shown to impair T-cell function and reduce antibody responses. This immunotoxicity is linked to the formation of DNA adducts in immune tissues such as the spleen and thymus . For instance, a study demonstrated that oral administration of dibenzo[g,p]chrysene resulted in significant DNA adduct formation in the spleen, correlating with decreased immune response .
Genotoxicity
The genotoxic effects of dibenzo[g,p]chrysene are primarily attributed to its ability to form covalent bonds with DNA. The resulting DNA adducts can lead to mutations during DNA replication, contributing to carcinogenesis. Research has quantified the levels of specific adducts formed in various tissues following exposure, providing insights into the dose-response relationship and potential thresholds for toxicity .
Study 1: Immunosuppressive Effects
In a controlled study involving mice, researchers administered dibenzo[g,p]chrysene via oral gavage and assessed the impact on immune function. The results indicated a significant decrease in T-cell dependent antibody responses compared to control groups. Histological analysis revealed high levels of DNA adducts in splenic tissues, supporting the hypothesis that immunosuppression is mediated through genotoxic mechanisms .
Study 2: Carcinogenic Potential
A long-term exposure study evaluated the carcinogenic potential of dibenzo[g,p]chrysene in rodent models. The findings showed a marked increase in tumor incidence in animals exposed to high doses over extended periods. The tumors were predominantly found in lung and liver tissues, consistent with the known pathways of PAH-induced carcinogenesis .
Data Summary
Study | Findings | Biological Impact |
---|---|---|
Study 1 | Decreased T-cell responses; high DNA adduct levels | Immunosuppression |
Study 2 | Increased tumor incidence; specific organ targeting | Carcinogenicity |
Properties
Molecular Formula |
C54H32O8 |
---|---|
Molecular Weight |
808.8 g/mol |
IUPAC Name |
4-[10,18,23-tris(4-carboxyphenyl)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]benzoic acid |
InChI |
InChI=1S/C54H32O8/c55-51(56)33-9-1-29(2-10-33)37-17-21-41-45(25-37)46-26-38(30-3-11-34(12-4-30)52(57)58)18-22-42(46)50-44-24-20-40(32-7-15-36(16-8-32)54(61)62)28-48(44)47-27-39(19-23-43(47)49(41)50)31-5-13-35(14-6-31)53(59)60/h1-28H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) |
InChI Key |
NZEXPNMKJOUDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C5=C3C=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=C(C=C(C=C7)C8=CC=C(C=C8)C(=O)O)C9=C4C=CC(=C9)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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